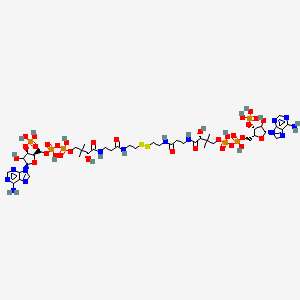

CoA-S-S-CoA

Description

Properties

Molecular Formula |

C42H70N14O32P6S2 |

|---|---|

Molecular Weight |

1533.1 g/mol |

IUPAC Name |

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1 |

InChI Key |

YAISMNQCMHVVLO-IQUSNOKWSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Coenzyme A Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a ubiquitous and essential cofactor involved in a myriad of metabolic pathways, primarily as a carrier of acyl groups. Its thiol (-SH) group is the reactive site for these functions. The oxidized form, Coenzyme A disulfide (CoASSCoA), is formed by the joining of two Coenzyme A molecules via a disulfide bond. The ratio of the reduced form (CoASH) to the oxidized form (CoASSCoA) is a critical indicator of the cellular redox state, particularly in organisms that do not utilize the glutathione/glutathione disulfide redox couple.[1] This technical guide provides a comprehensive overview of the structure of Coenzyme A disulfide, drawing from available crystallographic, spectroscopic, and biochemical data. We will delve into its physicochemical properties, the experimental methodologies used for its characterization, and its role in cellular redox processes.

Core Structure and Physicochemical Properties

Coenzyme A disulfide is a symmetrical molecule formed from the oxidative dimerization of two Coenzyme A molecules. Each Coenzyme A monomer consists of a β-mercaptoethylamine unit, a pantothenate unit, and a 3'-phosphoadenosine diphosphate (3'-P-ADP) moiety. The disulfide linkage occurs between the sulfur atoms of the β-mercaptoethylamine units.

Table 1: Physicochemical Properties of Coenzyme A Disulfide

| Property | Value | Source |

| Chemical Formula | C42H70N14O32P6S2 | PubChem CID: 169341[2] |

| Molecular Weight | 1533.1 g/mol | PubChem CID: 169341[2] |

| Redox Potential (CoASH/CoASSCoA) | -234 mV (at pH 7.0) | [1] |

Detailed Structural Analysis

While a crystal structure of free Coenzyme A disulfide is not publicly available, significant insights into its conformation can be gleaned from the crystal structure of Coenzyme A disulfide reductase (CoADR) from Staphylococcus aureus, which contains a mixed disulfide of Coenzyme A with a cysteine residue (Cys43-SSCoA).[3] In this structure, the Coenzyme A moiety adopts an extended conformation within the enzyme's active site.

Disulfide Bond Geometry

The geometry of the disulfide bond is a key determinant of the overall structure and stability of Coenzyme A disulfide. Based on studies of disulfide bonds in various small molecules and proteins, the following parameters are expected.

Table 2: Typical Disulfide Bond Geometrical Parameters

| Parameter | Typical Value | Note |

| S-S Bond Length | ~2.05 Å | This is a typical value for disulfide bonds in proteins. |

| C-S-S Bond Angle | ~104° | This angle contributes to the overall conformation of the pantetheine arm. |

| C-S-S-C Dihedral Angle (χ3) | ~±90° | This is the most stable conformation for disulfide bonds, minimizing steric hindrance. |

Note: The values presented in Table 2 are based on general observations of disulfide bonds in proteins and related small molecules. Specific experimental values for free Coenzyme A disulfide are not available in the current literature.

Experimental Protocols

The characterization and structural analysis of Coenzyme A disulfide involve a combination of synthesis, purification, and analytical techniques.

Chemoenzymatic Synthesis of Coenzyme A Disulfide

A scalable, chemoenzymatic synthesis of Coenzyme A disulfide has been developed, which avoids the need for thiol-protecting groups.

Protocol:

-

Pantethine Synthesis: Pantethine, the disulfide dimer of pantetheine, is synthesized chemically. This approach circumvents the instability of the free thiol.

-

Enzymatic Conversion: A cascade of three enzymes from the Coenzyme A salvage pathway (pantetheine kinase, phosphopantetheine adenyltransferase, and dephospho-coenzyme A kinase) are used to convert pantethine to Coenzyme A disulfide. These enzymes have been shown to accept the disulfide form of their natural substrates.

-

Purification: The resulting Coenzyme A disulfide can be purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or membrane filtration.

Structural Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify Coenzyme A disulfide in biological samples. The chemical shifts of specific protons in the pantetheine and adenosine moieties are characteristic of the molecule.

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of Coenzyme A disulfide. The fragmentation pattern of the molecule provides definitive identification.

-

X-ray Crystallography: While a crystal structure of free Coenzyme A disulfide is not available, X-ray crystallography of Coenzyme A disulfide reductase (CoADR) has provided valuable information about the conformation of a Coenzyme A mixed disulfide. The general protocol for protein crystallography involves protein expression and purification, crystallization, X-ray diffraction data collection, and structure determination.

-

Raman Spectroscopy: The S-S stretching frequency in Raman spectra is sensitive to the C-S-S-C dihedral angle. This technique could be employed to probe the conformation of the disulfide bond in Coenzyme A disulfide in different environments.

Biological Role and Signaling

The CoASH/CoASSCoA ratio is a key component of cellular redox homeostasis, particularly in organisms like Staphylococcus aureus that lack the glutathione system. The enzyme Coenzyme A disulfide reductase (CoADR) is responsible for maintaining a high CoASH/CoASSCoA ratio by catalyzing the NADPH-dependent reduction of Coenzyme A disulfide.

Coenzyme A Disulfide Reductase (CoADR) Catalytic Cycle

The reduction of Coenzyme A disulfide by CoADR proceeds through a series of electron transfer steps involving FAD and a redox-active cysteine residue in the enzyme's active site.

References

Coenzyme A Disulfide Formation Under Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central player in cellular metabolism, primarily recognized for its role as an acyl group carrier. However, under conditions of oxidative stress, the thiol group of CoA becomes a key participant in redox regulation, leading to the formation of Coenzyme A disulfide (CoASSCoA) and the covalent modification of proteins, a process termed protein CoAlation. This technical guide provides a comprehensive overview of the mechanisms underlying CoASSCoA formation, its physiological and pathological implications, and the analytical methods for its detection and quantification. Detailed experimental protocols and visual representations of the associated signaling pathways are included to support researchers in this burgeoning field.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to widespread damage to cellular macromolecules.[1] The cellular thiol pool, including glutathione (GSH) and Coenzyme A (CoA), represents a critical line of defense against oxidative damage. While the role of the glutathione/glutathione disulfide (GSH/GSSG) couple as a primary redox buffer is well-established, the significance of the CoASH/CoASSCoA redox couple is an area of growing interest.[2]

The formation of CoASSCoA and the subsequent CoAlation of proteins are not merely markers of oxidative stress but are increasingly understood to be integral components of redox signaling pathways that modulate enzyme activity, metabolic fluxes, and cell fate decisions.[3][4] This guide will delve into the core aspects of CoASSCoA metabolism under oxidative stress, providing the necessary technical details for its investigation.

Mechanisms of Coenzyme A Disulfide Formation

The formation of Coenzyme A disulfide can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation

Under conditions of oxidative stress, the thiol group of CoASH can be directly oxidized by ROS, such as hydrogen peroxide (H₂O₂), to form a sulfenic acid intermediate (CoASOH). This highly reactive species can then react with another molecule of CoASH to form Coenzyme A disulfide (CoASSCoA).

Reaction: 2 CoASH + H₂O₂ → CoASSCoA + 2 H₂O

The kinetics of this non-enzymatic oxidation are dependent on the concentration of both CoASH and the specific ROS. While detailed kinetic parameters for the non-enzymatic reaction of CoASH with various oxidants are not extensively documented in literature, the principle is a fundamental aspect of thiol chemistry.

Enzymatic Regulation

In many prokaryotes, the ratio of reduced to oxidized Coenzyme A is maintained by the enzyme Coenzyme A disulfide reductase (CoADR).[1] This flavoprotein catalyzes the NADPH-dependent reduction of CoASSCoA back to CoASH, thereby maintaining a reduced intracellular environment.

Reaction: CoASSCoA + NADPH + H⁺ → 2 CoASH + NADP⁺

A eukaryotic equivalent of CoADR has not yet been definitively identified, suggesting that the regulation of the CoASH/CoASSCoA pool in mammalian cells may rely on other redox systems or that CoASSCoA accumulation plays a more prominent signaling role.

Protein CoAlation: A Consequence and Signal of Oxidative Stress

A major consequence of increased CoASSCoA levels is the S-thiolation of proteins, a process termed protein CoAlation. This reversible post-translational modification involves the formation of a mixed disulfide bond between a cysteine residue on a target protein and Coenzyme A.

Protein CoAlation can occur through two primary mechanisms:

-

Thiol-disulfide exchange: A protein thiol can directly react with CoASSCoA, resulting in a CoAlated protein and the release of a molecule of CoASH.

-

Reaction with sulfenic acid: A protein cysteine residue oxidized to a sulfenic acid can react with CoASH to form a CoAlated protein.

CoAlation has been shown to be a widespread response to oxidative and metabolic stress, affecting a diverse range of proteins, particularly those involved in metabolism. This modification can alter the activity, localization, and stability of target proteins, thereby acting as a redox-sensitive regulatory switch.

Quantitative Data on Coenzyme A and its Disulfide Form

The intracellular concentration of Coenzyme A and its redox state can vary significantly depending on the cell type, metabolic status, and the level of oxidative stress.

| Parameter | Value | Organism/Cell Type | Conditions | Reference(s) |

| Total CoA Pool | 0.05 - 0.14 mM | Mammalian cells (cytosol) | Normal | |

| 2 - 5 mM | Mammalian cells (mitochondria) | Normal | ||

| Redox Potential (Ehc) | -234 mV | In vitro (pH 7.0) | N/A | |

| CoADR Kinetic Parameters | ||||

| Km (NADPH) | 2 µM | Staphylococcus aureus | pH 7.8 | |

| Km (CoASSCoA) | 11 µM | Staphylococcus aureus | pH 7.8 | |

| Protein CoAlation Induction | Dose-dependent increase | Adult rat cardiomyocytes | 0-100 µM H₂O₂ for 30 min | |

| Significant increase | HEK293/Pank1β cells | Low glucose (5 mM), no pyruvate | ||

| Increase | Rat liver | 24-hour fasting |

Experimental Protocols

Induction of Oxidative Stress in Cell Culture

This protocol provides a general framework for inducing oxidative stress in cultured mammalian cells using hydrogen peroxide.

Materials:

-

Mammalian cell line of interest (e.g., HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

30% (w/w) hydrogen peroxide (H₂O₂) stock solution

-

Sterile, nuclease-free water

Procedure:

-

Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Prepare a fresh working solution of H₂O₂ in serum-free medium. A common concentration range to test is 50-1000 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for the cell line and experimental endpoint.

-

Remove the complete medium from the cells and wash once with pre-warmed PBS.

-

Add the H₂O₂-containing medium to the cells.

-

Incubate for the desired period (e.g., 30 minutes to 4 hours).

-

After incubation, proceed immediately with cell harvesting and sample preparation for downstream analysis.

Quantification of Coenzyme A Disulfide by LC-MS/MS

This protocol outlines a general method for the analysis of CoASSCoA. Optimization will be required for specific instrumentation.

Sample Preparation:

-

After inducing oxidative stress, rapidly wash the cells with ice-cold PBS.

-

To prevent post-harvest oxidation and disulfide exchange, immediately lyse the cells in an ice-cold extraction buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM) at 10-25 mM. A common extraction solvent is 80% methanol.

-

Scrape the cells and collect the lysate.

-

Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters (General Guidance):

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used.

-

Column: A C18 column is a suitable choice.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% formic acid).

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. An example gradient could be: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-18 min, 98% B; 18-20 min, 2% B.

-

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, using specific precursor-to-product ion transitions for CoASSCoA. For high-resolution instruments, extracted ion chromatograms of the accurate mass of CoASSCoA are used.

-

Precursor Ion (M+H)⁺ for CoASSCoA: m/z 1533.2

-

Fragment Ions: Characteristic fragment ions of Coenzyme A should be monitored.

-

Coenzyme A Disulfide Reductase (CoADR) Activity Assay

This spectrophotometric assay measures the activity of CoADR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified CoADR enzyme or cell lysate containing CoADR

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5

-

NADPH solution (e.g., 10 mM stock)

-

Coenzyme A disulfide (CoASSCoA) solution (e.g., 20 mM stock)

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of 100-200 µM.

-

Add the enzyme sample to the cuvette.

-

Initiate the reaction by adding CoASSCoA to a final concentration of 100-500 µM.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the CoADR activity. The activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The formation of CoASSCoA and subsequent protein CoAlation can have profound effects on cellular signaling and metabolic pathways.

Oxidative Stress-Induced CoAlation Pathway

Caption: Oxidative stress leads to the formation of CoASSCoA and subsequent protein CoAlation.

Experimental Workflow for CoAlation Proteomics

Caption: A typical workflow for the identification of CoAlated proteins.

Regulation of the Mitochondrial Thioredoxin System by CoAlation

Recent evidence suggests that CoAlation plays a role in regulating the mitochondrial thioredoxin system and protecting against ferroptosis, a form of iron-dependent cell death.

Caption: CoAlation of TXNRD2 is implicated in the protection against ferroptosis.

Reversal of Protein CoAlation: DeCoAlation

The reversibility of protein CoAlation is crucial for its role in dynamic cellular signaling. The process of removing CoA from a protein is termed deCoAlation. While not fully elucidated in mammalian cells, the thioredoxin (Trx) and glutaredoxin (Grx) systems are thought to be the primary candidates for catalyzing this reaction. These systems are responsible for reducing a wide range of protein disulfides. It is hypothesized that specific thioredoxins or glutaredoxins can recognize and reduce the mixed disulfide bond in CoAlated proteins, thereby restoring the protein's original thiol state.

Conclusion and Future Perspectives

The formation of Coenzyme A disulfide and the subsequent CoAlation of proteins represent a significant, yet historically underappreciated, aspect of cellular responses to oxidative stress. It is now clear that these processes are not simply byproducts of cellular damage but are integral to redox signaling networks that modulate metabolism and cell survival. For researchers and drug development professionals, understanding the nuances of CoASSCoA formation and its downstream consequences opens up new avenues for therapeutic intervention in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Future research will likely focus on the definitive identification of the eukaryotic enzymes responsible for both the formation and removal of CoAlation, the comprehensive mapping of the "CoAlome" under various pathological conditions, and the development of specific inhibitors or activators of these pathways. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing our understanding of this critical area of redox biology.

References

- 1. Human thioredoxin 2 deficiency impairs mitochondrial redox homeostasis and causes early-onset neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylation of Metabolic Enzymes Coordinates Carbon Source Utilization and Metabolic Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Coenzyme A Disulfide (CoA-S-S-CoA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A disulfide (CoA-S-S-CoA), the oxidized form of Coenzyme A (CoA), is a critical molecule in cellular metabolism and redox homeostasis. While often considered an inactive byproduct, emerging research highlights its significant role in signaling pathways and as a key component of the cellular antioxidant defense system, particularly in certain prokaryotes. This technical guide provides a comprehensive overview of the chemical and physical properties of CoA-S-S-CoA, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its biological significance. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and related fields who are investigating the multifaceted roles of this essential biomolecule.

Chemical and Physical Properties

Coenzyme A disulfide is a symmetrical disulfide formed by the oxidation of two molecules of Coenzyme A. Its chemical and physical properties are summarized in the tables below.

Table 1: General Properties of CoA-S-S-CoA

| Property | Value | Reference |

| Systematic Name | CoA:NAD(P)+ oxidoreductase | [1] |

| Molecular Formula | C₄₂H₇₀N₁₄O₃₂P₆S₂ | [2] |

| Molecular Weight | 1533.1 g/mol | [2] |

| Monoisotopic Mass | 1532.2147704 Da | [2] |

| Appearance | White to off-white crystalline powder | |

| Storage Conditions | -20°C, desiccated |

Table 2: Physicochemical Properties of CoA-S-S-CoA

| Property | Value | Reference |

| Solubility | Soluble in water | |

| Stability | More stable than the reduced form (CoASH). Stable for months when stored as a solid at -20°C. Aqueous solutions are less stable. | [3] |

| pKa of Thiol (in CoASH) | ~9.83 | |

| Redox Potential (CoASH/CoASSCoA) | -234 mV (at pH 7.0) | |

| UV Absorbance (λmax) | ~260 nm (adenine moiety) |

Table 3: Spectroscopic Data of CoA-S-S-CoA (Predicted and Analog-Based)

| Spectroscopic Method | Key Features | Reference |

| UV-Visible Spectroscopy | Strong absorbance peak around 260 nm due to the adenine base. The disulfide bond itself does not have a strong absorbance in the near-UV range. | |

| ¹H NMR (in D₂O) | Complex spectrum with characteristic signals for the adenine, ribose, pantothenate, and cysteamine moieties. The signals for the protons adjacent to the disulfide bond are shifted downfield compared to the thiol precursor. | |

| ¹³C NMR (in D₂O) | The Cβ chemical shift of the cysteine residue is highly sensitive to the redox state and can be used to confirm disulfide bond formation. | |

| Mass Spectrometry (ESI-MS/MS) | Fragmentation typically occurs at the phosphodiester bonds, leading to characteristic neutral losses. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of CoA-S-S-CoA.

Chemo-enzymatic Synthesis of CoA-S-S-CoA

This protocol is adapted from a chemo-enzymatic route that leverages the stability of the disulfide form during synthesis.

Principle: The synthesis involves the chemical synthesis of pantethine (the disulfide of pantetheine) followed by a three-step enzymatic cascade using enzymes of the CoA salvage pathway.

Materials:

-

Pantethine

-

Pantetheine kinase

-

Phosphopantetheine adenyltransferase

-

Dephospho-coenzyme A kinase

-

ATP (Adenosine triphosphate)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Dithiothreitol (DTT) for optional reduction to CoASH

Procedure:

-

Enzyme Preparation: Purify the three enzymes (pantetheine kinase, phosphopantetheine adenyltransferase, and dephospho-coenzyme A kinase) from a suitable expression system (e.g., E. coli).

-

Reaction Setup: In a reaction vessel, combine pantethine, ATP, and a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

-

Enzymatic Cascade: Add the three enzymes to the reaction mixture. The enzymes will sequentially phosphorylate, adenylate, and phosphorylate both ends of the pantethine molecule.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (typically 37°C) for several hours. Monitor the reaction progress by HPLC.

-

Purification: Purify the resulting CoA-S-S-CoA from the reaction mixture using HPLC (see Protocol 2.2).

-

(Optional) Reduction to CoASH: If the reduced form is desired, the purified CoA-S-S-CoA can be treated with a reducing agent such as DTT.

Purification of CoA-S-S-CoA by HPLC

Principle: Reversed-phase high-performance liquid chromatography (HPLC) is a standard method for purifying CoA and its derivatives.

Materials:

-

Crude CoA-S-S-CoA solution

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1 M sodium phosphate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Trifluoroacetic acid (TFA) (optional, as an ion-pairing agent)

Procedure:

-

Sample Preparation: Filter the crude CoA-S-S-CoA solution through a 0.22 µm filter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection: Inject the sample onto the column.

-

Elution: Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

-

Detection: Monitor the elution profile at 260 nm. CoA-S-S-CoA will elute as a single peak.

-

Fraction Collection: Collect the fractions corresponding to the CoA-S-S-CoA peak.

-

Lyophilization: Lyophilize the collected fractions to obtain pure CoA-S-S-CoA as a solid.

Quantification of CoA-S-S-CoA by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of CoA and its derivatives.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

CoA-S-S-CoA standard for calibration curve

-

Internal standard (e.g., a stable isotope-labeled CoA analog)

Procedure:

-

Sample Preparation: Extract CoA compounds from the biological sample using a suitable method (e.g., protein precipitation with cold acetonitrile). Add the internal standard.

-

LC Separation: Inject the extracted sample onto the C18 column and separate the components using a gradient of Mobile Phase B.

-

MS/MS Detection: Analyze the eluent using the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for CoA-S-S-CoA and the internal standard.

-

Precursor Ion: [M+H]⁺ for CoA-S-S-CoA

-

Product Ions: Characteristic fragment ions resulting from the cleavage of the phosphodiester bonds.

-

-

Quantification: Generate a standard curve using known concentrations of the CoA-S-S-CoA standard. Quantify the amount of CoA-S-S-CoA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Biological Significance and Signaling Pathways

CoA-S-S-CoA plays a crucial role in cellular redox homeostasis, particularly in organisms that lack the glutathione/glutathione reductase system, such as Staphylococcus aureus.

The Coenzyme A Disulfide Reductase (CoADR) System

In S. aureus, the CoADR system is the primary mechanism for maintaining a reduced intracellular pool of Coenzyme A.

Reaction: CoA-S-S-CoA + NADPH + H⁺ ⇌ 2 CoASH + NADP⁺

Kinetic Parameters for S. aureus CoADR:

-

Km for CoA-S-S-CoA: 11 µM

-

Km for NADPH: 2 µM

-

pH Optimum: 7.5 - 8.0

The CoADR enzyme is a flavoprotein that utilizes a sequential kinetic mechanism.

Protein CoAlation: A Response to Oxidative Stress

Under conditions of oxidative stress, CoASH can form mixed disulfides with cysteine residues on proteins, a process termed "protein CoAlation". This reversible post-translational modification protects critical cysteine residues from irreversible oxidation.

References

Coenzyme A Disulfide: An In-Depth Technical Guide to its Role as a Marker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and quantification of reliable biomarkers of oxidative stress are of paramount importance in both basic research and clinical drug development. Coenzyme A (CoA) is a central metabolic cofactor, essential for numerous biochemical reactions. Under conditions of oxidative stress, the reduced form of Coenzyme A (CoASH) can be oxidized to form Coenzyme A disulfide (CoASSCoA). This conversion, and the subsequent covalent modification of proteins by CoA, a process termed protein CoAlation, are emerging as key indicators and mediators of the cellular response to oxidative stress.[1][2] This technical guide provides a comprehensive overview of Coenzyme A disulfide as a marker for oxidative stress, detailing its biochemical significance, analytical methodologies for its quantification, and its role in cellular signaling pathways.

Biochemical Significance of Coenzyme A Disulfide

Under physiological conditions, the intracellular environment is predominantly reducing, maintaining a high ratio of reduced to oxidized thiols. However, an increase in ROS, such as hydrogen peroxide (H₂O₂) or superoxide anions, can disrupt this balance. The thiol group of CoASH is susceptible to oxidation, leading to the formation of a disulfide bond between two CoA molecules, resulting in Coenzyme A disulfide (CoASSCoA).

The formation of CoASSCoA is a critical event in the cellular response to oxidative stress for several reasons:

-

Depletion of the Free CoASH Pool: The conversion of CoASH to CoASSCoA reduces the availability of free Coenzyme A for its essential metabolic functions, including the Krebs cycle and fatty acid metabolism. This can have significant downstream effects on cellular energy production and biosynthetic pathways.

-

Initiation of Protein CoAlation: CoASSCoA can react with protein thiols (-SH) in a process called S-thiolation, leading to the formation of a mixed disulfide bond between CoA and the protein (Protein-S-S-CoA). This post-translational modification, known as protein CoAlation, can alter the structure and function of the target protein.[2][3]

-

Protection of Cysteine Residues: Protein CoAlation can protect critical cysteine residues from irreversible oxidation to sulfinic (SO₂H) or sulfonic (SO₃H) acids, which would lead to a permanent loss of protein function.[3]

-

Redox Signaling: The reversible nature of protein CoAlation suggests its involvement in redox signaling cascades, modulating protein activity in response to changes in the cellular redox state.

Quantitative Analysis of Coenzyme A Disulfide

The accurate quantification of CoASSCoA is crucial for its validation as a biomarker of oxidative stress. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific measurement of CoASSCoA and other CoA species in biological samples.

Table 1: Quantitative Changes in Coenzyme A Species under Oxidative Stress

| Cell/Tissue Type | Oxidative Stressor | Analyte | Observed Change | Reference |

| HEK293/Pank1β cells | 0.5 mM Diamide | Protein CoAlation | Significant Increase | |

| HEK293/Pank1β cells | 250 µM H₂O₂ | Protein CoAlation | Significant Increase | |

| Rat Cardiomyocytes | H₂O₂, Diamide, TBHP | Protein CoAlation | Significant Increase | |

| Rat Liver | 24h Fasting (Metabolic Stress) | Protein CoAlation | Significant Increase | |

| Dictyostelium discoideum | 6-9 mM Diamide | Protein CoAlation | Marked Increase | |

| Staphylococcus aureus | 2 mM Diamide | Protein CoAlation | Strong Induction |

Note: The increase in protein CoAlation is a direct consequence of an elevated CoASSCoA pool available to react with protein thiols.

Experimental Protocols

Protocol 1: Quantification of Coenzyme A Disulfide by LC-MS/MS

This protocol provides a general framework for the analysis of CoASSCoA in cell culture samples. Optimization will be required for specific cell types and instrumentation.

1. Sample Preparation:

-

Cell Lysis:

-

Wash cultured cells (~1x10⁷) twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells in 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or 5% 5-sulfosalicylic acid).

-

Include an internal standard, such as ¹³C-labeled CoA, for accurate quantification.

-

Homogenize the cell suspension using a probe sonicator on ice.

-

-

Protein Precipitation:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with a weak acid.

-

Gradient: A gradient elution from low to high organic phase is used to separate the polar CoA species.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for CoASSCoA and the internal standard are monitored.

-

Protocol 2: Detection of Protein CoAlation by Immunoblotting

This protocol describes the detection of CoAlated proteins in cell lysates.

1. Sample Preparation:

-

Cell Lysis:

-

Treat cells with the desired oxidative stressor (e.g., 0.5 mM H₂O₂ for 30 minutes).

-

Wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing a non-reducing detergent (e.g., Triton X-100) and protease inhibitors. Crucially, to preserve the disulfide bonds, do not add reducing agents like DTT or β-mercaptoethanol to the lysis buffer for the non-reducing samples.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

2. SDS-PAGE and Immunoblotting:

-

Sample Loading:

-

Prepare two sets of samples for each condition: one with non-reducing sample buffer and one with reducing sample buffer (containing DTT or β-mercaptoethanol) as a negative control.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for CoAlated proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Protein CoAlation under Oxidative Stress

The formation of CoASSCoA and subsequent protein CoAlation represent a critical cellular response to oxidative stress, functioning as a protective mechanism and a potential redox signaling event.

Caption: Signaling pathway of protein CoAlation in response to oxidative stress.

Experimental Workflow for Studying Coenzyme A Disulfide and Protein CoAlation

A typical experimental workflow to investigate the role of CoASSCoA and protein CoAlation as markers of oxidative stress involves several key stages, from inducing oxidative stress to analyzing the resulting changes.

Caption: Experimental workflow for investigating CoASSCoA and protein CoAlation.

Conclusion

Coenzyme A disulfide is a sensitive and specific indicator of intracellular oxidative stress. Its formation from the essential metabolic cofactor CoASH and its subsequent role in the protective post-translational modification of proteins through CoAlation highlight its significance in the cellular stress response. The robust and quantitative analytical methods, particularly LC-MS/MS, allow for the precise measurement of CoASSCoA in various biological matrices, making it a valuable biomarker for researchers, scientists, and drug development professionals. The continued investigation into the dynamics of CoASSCoA and protein CoAlation will undoubtedly provide deeper insights into the mechanisms of oxidative stress-related diseases and aid in the development of novel therapeutic strategies.

References

- 1. Coenzyme A, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein CoAlation: a redox-regulated protein modification by coenzyme A in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein CoAlation and antioxidant function of coenzyme A in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Concentration of Coenzyme A Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a vital cofactor in all living organisms, primarily recognized for its role in the metabolism of carbohydrates, fatty acids, and amino acids through the formation of thioester derivatives like acetyl-CoA. Beyond its metabolic functions, the free thiol group of CoA (CoASH) positions it as a significant player in maintaining intracellular redox homeostasis. Under conditions of oxidative stress, CoASH can be oxidized to form Coenzyme A disulfide (CoASSG) or mixed disulfides with other thiols, such as glutathione (CoASSG). The ratio of reduced CoASH to its oxidized forms serves as an indicator of the cellular redox environment. A recently discovered post-translational modification, termed protein CoAlation, involves the covalent attachment of CoA to cysteine residues in proteins, protecting them from irreversible oxidation and modulating their function. This guide provides a comprehensive overview of the intracellular concentration of Coenzyme A disulfide, methodologies for its quantification, and its role in cellular signaling.

Quantitative Data on Intracellular Coenzyme A Disulfide

The direct quantification of intracellular Coenzyme A disulfide (CoASSG) is technically challenging due to its relatively low abundance under normal physiological conditions and its dynamic nature. Consequently, published data on absolute concentrations of CoASSG are limited. The available data suggest that CoASSG levels are generally low but can increase significantly in response to oxidative stress. For context, concentrations of total CoA in different cellular compartments are also provided.

| Cell Type/Tissue | Organism | Condition | Coenzyme A Disulfide (CoASSG) Concentration | Total CoA Concentration | Reference(s) |

| Liver | Rat | Perfused with tert-butyl hydroperoxide | Measurable (exact concentration not specified) | - | [1] |

| Liver | Rat | Control | Not measurable | - | [1] |

| - | Pyrococcus furiosus | Grown without sulfur | Disulfide content below detection limits | 0.98 µmol/g dry weight (~450 µM) | [2] |

| Subcellular Compartments | |||||

| Mitochondria | Mammalian | - | - | 2–5 mM | [3] |

| Peroxisomes | Mammalian | - | - | 0.7 mM | [3] |

| Cytosol and Nucleus | Mammalian | - | - | 0.05 - 0.14 mM |

Experimental Protocols

The primary method for the quantification of Coenzyme A disulfide is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection. The following protocol is a representative method synthesized from published literature.

Protocol: Quantification of Coenzyme A Disulfide by HPLC

1. Sample Preparation and Extraction:

-

Objective: To rapidly lyse cells and stabilize thiols to prevent auto-oxidation and disulfide exchange.

-

Procedure:

-

Harvest cells or tissue samples and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

-

Homogenize the frozen sample in a pre-chilled lysis buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to block free thiol groups. A typical buffer would be 10 mM NEM in a suitable buffer like phosphate-buffered saline (PBS).

-

Precipitate proteins using a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA).

-

Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Carefully collect the supernatant containing the small molecule metabolites, including CoASSG.

-

Neutralize the acidic supernatant with a suitable base (e.g., potassium carbonate).

-

2. Reduction of Disulfides (Optional, for total CoA measurement):

-

To measure total CoA (CoASH + CoASSG), the disulfide bonds in the extract can be reduced to free thiols using a reducing agent like dithiothreitol (DTT). The resulting free CoASH can then be derivatized and quantified.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: A reversed-phase C18 column is commonly used for the separation of CoA and its derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Example Gradient:

-

Mobile Phase A: 50 mM ammonium formate, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 0% to 50% B over 20 minutes.

-

-

Detection:

-

UV Detection: Monitor the absorbance at 260 nm, which corresponds to the adenine moiety of CoA.

-

Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and specificity, allowing for the direct detection and quantification of CoASSG based on its mass-to-charge ratio.

-

-

Quantification: The concentration of CoASSG in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a CoASSG standard.

Visualizations

Experimental Workflow for CoASSG Quantification

Caption: Workflow for the quantification of intracellular Coenzyme A disulfide.

Signaling Pathway: Protein CoAlation in Response to Oxidative Stress

Caption: Protein CoAlation as a protective mechanism against oxidative stress.

Conclusion

The disulfide form of Coenzyme A, while present at low intracellular concentrations, plays a crucial role in the cellular response to oxidative stress. Its measurement, though challenging, provides valuable insights into the redox state of the cell. The process of protein CoAlation, a direct consequence of the interplay between CoASH and an oxidizing environment, is emerging as a significant regulatory mechanism for protein function and a protective strategy against irreversible oxidative damage. Further research, aided by advanced analytical techniques, will continue to elucidate the multifaceted roles of Coenzyme A disulfide in health and disease, offering potential targets for therapeutic intervention in pathologies associated with redox dysregulation.

References

The Dual Life of Coenzyme A Disulfide: A Technical Deep Dive into its Subcellular Landscape

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the compartmentalization and redox role of Coenzyme A disulfide (CoASSCoA) in mammalian cells.

This whitepaper delves into the intricate world of Coenzyme A (CoA) and its oxidized form, Coenzyme A disulfide (CoASSCoA), exploring their distribution, quantification, and emerging roles in cellular signaling across different subcellular compartments. While CoA is well-established as a central player in metabolism, the significance of its disulfide form in redox homeostasis and signaling is a rapidly evolving field of study. This guide provides a detailed overview of the current knowledge, highlights existing research gaps, and presents methodologies for advancing our understanding of CoASSCoA's function.

Subcellular Distribution of Coenzyme A Pools

The concentration of the total Coenzyme A pool is not uniform throughout the cell, reflecting the specialized metabolic functions of different organelles. The mitochondria house the largest and most concentrated pool of CoA, essential for the catabolism of fatty acids and the operation of the citric acid cycle. Peroxisomes also maintain a significant CoA pool for their role in fatty acid oxidation. In contrast, the cytoplasm and nucleus have considerably lower concentrations of CoA.[1][2]

While the total CoA concentrations in these compartments are reasonably well-documented, a significant knowledge gap exists regarding the specific concentrations of Coenzyme A disulfide (CoASSCoA) and the CoASH/CoASSCoA ratio within each organelle. This ratio is a critical indicator of the specific redox environment and the potential for CoASSCoA-mediated signaling in each compartment.

Table 1: Estimated Total Coenzyme A Concentrations in Different Cellular Compartments

| Cellular Compartment | Estimated Total CoA Concentration (mM) | Coenzyme A Disulfide (CoASSCoA) Concentration | CoASH/CoASSCoA Ratio |

| Mitochondria | 2.0 - 5.0[1][2] | Data not readily available | Data not readily available |

| Peroxisomes | ~ 0.7[1] | Data not readily available | Data not readily available |

| Cytoplasm | 0.05 - 0.14 | Data not readily available | Data not readily available |

| Nucleus | 0.05 - 0.14 | Data not readily available | Data not readily available |

Note: The concentrations of CoASSCoA and the CoASH/CoASSCoA ratio in different subcellular compartments of mammalian cells are not well-established in the current literature, representing a key area for future research.

The CoASH/CoASSCoA Redox Couple and its Regulation

The redox potential of the CoASH/CoASSCoA couple is approximately -234 mV at pH 7.0, which is comparable to that of the well-characterized glutathione/glutathione disulfide (GSH/GSSG) couple (-240 mV). This indicates that the CoA pool has a significant capacity to participate in cellular redox buffering and signaling.

In bacterial systems, the CoASH/CoASSCoA ratio is actively maintained by a dedicated NADH- or NADPH-dependent Coenzyme A disulfide reductase (CoADR). However, a homologous enzyme has not yet been identified in eukaryotes. The absence of a known eukaryotic CoADR suggests that the regulation of the CoASH/CoASSCoA pool in mammalian cells may occur through different mechanisms, possibly involving other disulfide reductases or non-enzymatic reactions with other redox-active molecules. The identification of the enzymatic machinery governing the CoASH/CoASSCoA ratio in eukaryotes is a critical area for future investigation.

Coenzyme A Disulfide in Redox Signaling: The Role of Protein CoAlation

A primary mechanism by which the CoASH/CoASSCoA redox state is thought to exert its signaling function is through a post-translational modification known as protein CoAlation. This process involves the formation of a mixed disulfide bond between the thiol group of a cysteine residue on a target protein and the thiol group of Coenzyme A.

Protein CoAlation is emerging as a crucial redox-sensitive switch that can modulate protein function, stability, and localization in response to oxidative or metabolic stress. By forming a disulfide bond with CoA, cysteine residues are protected from irreversible over-oxidation. This reversible modification allows for the dynamic regulation of protein activity.

While numerous proteins have been identified as targets for CoAlation, specific signaling pathways directly regulated by the dynamic interplay of the CoASH/CoASSCoA pool are still being elucidated. The diagram below illustrates a hypothetical signaling cascade where the CoASH/CoASSCoA ratio could act as a critical regulatory node.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Coenzyme A Disulfide (CoA-S-S-CoA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a vital cofactor in numerous metabolic pathways, acting as a carrier for acyl groups. Under conditions of oxidative stress, the free thiol group of Coenzyme A can be oxidized to form a disulfide bond, resulting in Coenzyme A disulfide (CoA-S-S-CoA). The formation of CoA-S-S-CoA is a critical indicator of cellular redox imbalance and is implicated in the regulation of various cellular processes through a post-translational modification known as protein CoAlation.[1][2][3][4] Accurate quantification of CoA-S-S-CoA is therefore essential for understanding its role in health and disease. This document provides a detailed application note and protocol for the sensitive and specific quantification of CoA-S-S-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway: CoA-S-S-CoA in Redox Homeostasis

Under normal physiological conditions, Coenzyme A exists predominantly in its reduced form (CoASH). However, in the presence of reactive oxygen species (ROS), two molecules of CoASH can be oxidized to form Coenzyme A disulfide (CoA-S-S-CoA). This conversion is a key component of the cellular antioxidant defense mechanism. The enzyme Coenzyme A disulfide reductase (CoADR) catalyzes the NADPH-dependent reduction of CoA-S-S-CoA back to its reduced form, thereby maintaining the cellular redox balance.[5] An accumulation of CoA-S-S-CoA can lead to the formation of mixed disulfides with protein cysteine residues, a process termed protein CoAlation, which can alter protein function and signaling.

Experimental Protocol

This protocol is based on the method described by Neubauer et al. (2015) for the analysis of Coenzyme A and its derivatives.

Sample Preparation (from cell culture or tissues)

-

Quenching and Extraction:

-

For adherent cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solution of 5% (w/v) 5-sulfosalicylic acid (SSA) in water.

-

For suspension cells or tissues, homogenize the sample in the ice-cold 5% SSA extraction solution.

-

Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the CoA species and transfer it to a new microcentrifuge tube.

-

-

Filtration (Optional but Recommended):

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Storage:

-

Samples can be stored at -80°C until LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Formate, pH 8.1 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Gradient | 0-2 min: 2% B; 2-15 min: 2-50% B; 15-16 min: 50-98% B; 16-18 min: 98% B; 18-19 min: 98-2% B; 19-25 min: 2% B |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Desolvation: 800 L/h; Cone: 50 L/h |

MRM Transitions for CoA-S-S-CoA:

While the exact fragmentation of CoA-S-S-CoA is not as commonly reported as for acyl-CoAs, a plausible approach is to monitor the singly charged precursor ion and a characteristic fragment ion. The fragmentation is expected to be similar to that of other Coenzyme A derivatives, involving the cleavage of the phosphodiester bonds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| CoA-S-S-CoA | 1533.2 | 428.0 | 100 | 45 |

| Internal Standard | [¹³C₅,¹⁵N₁]-CoA-S-S-CoA | 1539.2 | 431.0 | 100 |

Note: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of CoA-S-S-CoA from biological samples.

Quantitative Data

The following table summarizes hypothetical quantitative data for CoA-S-S-CoA in different cell types under control and oxidative stress conditions. Actual values should be determined experimentally.

| Cell Type | Condition | CoA-S-S-CoA Concentration (pmol/mg protein) |

| Hepatocytes | Control | 5.2 ± 0.8 |

| H₂O₂ (100 µM) | 15.7 ± 2.1 | |

| Cardiomyocytes | Control | 3.8 ± 0.5 |

| Ischemia/Reperfusion | 12.1 ± 1.5 | |

| Neurons | Control | 2.5 ± 0.4 |

| Glutamate Excitotoxicity | 9.8 ± 1.2 |

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of Coenzyme A disulfide in a variety of biological matrices. This application note and protocol offer a comprehensive guide for researchers and scientists to accurately measure this important marker of oxidative stress, thereby facilitating a deeper understanding of its role in cellular metabolism and disease pathogenesis. The use of a stable isotope-labeled internal standard and careful sample handling are crucial for obtaining reliable and reproducible results.

References

- 1. portlandpress.com [portlandpress.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Protein CoAlation and antioxidant function of coenzyme A in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein CoAlation: a redox-regulated protein modification by coenzyme A in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

Detecting Coenzyme A Disulfide in Cell Lysates: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a vital cofactor in numerous metabolic pathways, acting as a carrier for acyl groups. Beyond its role in metabolism, the thiol group of CoA can participate in redox reactions, leading to the formation of Coenzyme A disulfide (CoA-SS-CoA) under conditions of oxidative stress. The balance between the reduced (CoASH) and oxidized (CoA-SS-CoA) forms is an important indicator of the cellular redox environment. An increase in the CoA-SS-CoA pool can signify a shift towards a more oxidizing state, which is implicated in various pathological conditions. This document provides a detailed protocol for the detection and quantification of CoA-SS-CoA in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table summarizes quantitative data on the levels of various Coenzyme A species, including Coenzyme A disulfide, in the cell lysates of Bacillus megaterium dormant spores. This data provides a reference for the expected distribution of CoA forms in a cellular system.

| Coenzyme A Species | Concentration (pmol/mg dry weight) | Percentage of Total CoA |

| Free Coenzyme A (CoASH) | ~340 | ~40% |

| Acetyl-CoA | < 13 | < 1.5% |

| Coenzyme A Disulfide (CoA-SS-CoA) | ~212.5 | ~25% |

| CoA-Protein Disulfides | ~365.5 | ~43% |

| Total Coenzyme A | ~850 | 100% |

Data adapted from Setlow, B., and Setlow, P. (1977). Levels of acetyl coenzyme A, reduced and oxidized coenzyme A, and coenzyme A in disulfide linkage to protein in dormant and germinated spores and growing and sporulating cells of Bacillus megaterium. Journal of Bacteriology, 132(2), 444–452.

Signaling and Redox Homeostasis

Coenzyme A disulfide is a component of the cellular antioxidant defense system. Under normal physiological conditions, the cellular environment is predominantly reducing, and the concentration of free CoASH is significantly higher than that of CoA-SS-CoA. However, upon exposure to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), CoASH can be oxidized to CoA-SS-CoA. This conversion helps to buffer the cellular redox state and protect protein thiols from irreversible oxidation. The enzyme CoA disulfide reductase (CoADR), present in some organisms, can reduce CoA-SS-CoA back to CoASH, thus maintaining the balance. In mammalian cells, the specific enzyme responsible for this reduction is yet to be definitively identified.[1] The ratio of CoASH to CoA-SS-CoA can therefore serve as a valuable biomarker for oxidative stress.

Caption: The redox cycle of Coenzyme A, illustrating its oxidation under stress and enzymatic reduction.

Experimental Protocol: Quantification of Coenzyme A Disulfide by LC-MS/MS

This protocol details the steps for the extraction and quantification of CoA-SS-CoA from cultured cells.

Materials and Reagents

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, chilled to -80°C

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

5-Sulfosalicylic acid (SSA) solution (2.5% w/v in water), freshly prepared and kept on ice

-

Coenzyme A disulfide (CoA-SS-CoA) standard

-

Internal standard (e.g., ¹³C-labeled CoA-SS-CoA or a structural analog like crotonoyl-CoA)

-

Microcentrifuge tubes, 1.5 mL

-

Cell scraper

-

Refrigerated centrifuge

-

SpeedVac or nitrogen evaporator

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

-

C18 reversed-phase LC column

Experimental Workflow

Caption: A streamlined workflow for the detection of Coenzyme A disulfide from cell lysates.

Step-by-Step Methodology

1. Cell Culture and Treatment (Example)

1.1. Seed cells in appropriate culture dishes and grow to the desired confluency (e.g., 80-90%). 1.2. To induce oxidative stress, treat cells with a known oxidizing agent (e.g., 100 µM H₂O₂ for 30 minutes). Include an untreated control group.

2. Sample Collection and Extraction

2.1. Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS. 2.2. Add 1 mL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) directly to the culture dish. 2.3. Scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. 2.4. Vortex the lysate vigorously for 15 seconds. 2.5. Incubate the samples on ice for 10 minutes to ensure complete protein precipitation. 2.6. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. 2.7. Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet. 2.8. At this stage, an internal standard should be added to each sample to correct for variations in sample processing and instrument response.

3. Sample Preparation for LC-MS/MS

3.1. The clarified supernatant can be directly injected for LC-MS/MS analysis. 3.2. (Optional) If concentration is needed, the supernatant can be dried using a SpeedVac or under a gentle stream of nitrogen. The dried residue should then be reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

4.1. Chromatographic Separation:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute CoA-SS-CoA.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 25-40°C. 4.2. Mass Spectrometry Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for CoA-SS-CoA and the internal standard need to be determined by infusing pure standards. A common transition for CoA-SS-CoA is the fragmentation of the protonated molecule [M+H]⁺.

5. Data Analysis and Quantification

5.1. Prepare a standard curve by serially diluting a known concentration of the CoA-SS-CoA standard in the same matrix as the samples (e.g., 2.5% SSA). 5.2. Integrate the peak areas of the MRM transitions for CoA-SS-CoA and the internal standard in both the standards and the cell lysate samples. 5.3. Calculate the ratio of the peak area of CoA-SS-CoA to the peak area of the internal standard for each sample and standard. 5.4. Plot the peak area ratio of the standards against their known concentrations to generate a calibration curve. 5.5. Determine the concentration of CoA-SS-CoA in the cell lysate samples by interpolating their peak area ratios on the calibration curve. 5.6. Normalize the concentration to the amount of protein in the initial cell lysate (determined by a protein assay on the pellet from step 2.7) or the cell number.

Conclusion

The protocol described provides a robust and sensitive method for the quantification of Coenzyme A disulfide in cell lysates. By accurately measuring the levels of CoA-SS-CoA, researchers can gain valuable insights into the cellular redox state and the impact of oxidative stress on cellular physiology. This information is critical for understanding disease mechanisms and for the development of novel therapeutic strategies targeting redox imbalances.

References

Synthesis of Coenzyme A Disulfide for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Coenzyme A disulfide (CoA-SS-CoA) and its application in in vitro assays. Coenzyme A (CoA) and its disulfide form are pivotal in cellular metabolism and redox regulation. The inherent instability of the free thiol in Coenzyme A (CoASH) presents challenges for its use in various assays. Coenzyme A disulfide offers a more stable alternative, which can be particularly advantageous for in vitro studies. Herein, we describe a reliable chemoenzymatic method for the synthesis of CoA-SS-CoA and provide a detailed protocol for its use in an in vitro assay for Coenzyme A disulfide reductase (CoADR), an enzyme crucial for maintaining the thiol/disulfide redox balance in certain pathogens like Staphylococcus aureus.

Introduction

Coenzyme A is a fundamental cofactor in all domains of life, primarily involved in the metabolism of carbohydrates, fatty acids, and amino acids through the formation of thioester derivatives.[1] Beyond its metabolic roles, the thiol group of CoASH is a key player in cellular redox homeostasis, participating in the antioxidant defense system.[2] The oxidized disulfide form, Coenzyme A disulfide (CoA-SS-CoA), is generated during oxidative stress and is recycled back to its reduced form by specific enzymes.[2] The redox potential of the CoASH/CoA-SS-CoA pair is approximately -234 mV at pH 7.0, comparable to that of the glutathione/glutathione disulfide (GSH/GSSG) couple, underscoring its significance in maintaining the intracellular reducing environment.[2]

The instability of the free sulfhydryl group in CoASH, which is prone to oxidation, can lead to variability in in vitro experiments. Synthesizing and utilizing the more stable disulfide form, CoA-SS-CoA, can circumvent these issues, providing a more reliable substrate for enzymatic assays and other in vitro studies.[3] This document outlines a chemoenzymatic approach for the synthesis of CoA-SS-CoA, which involves the initial synthesis of pantethine (the disulfide of pantetheine) followed by enzymatic conversion to CoA-SS-CoA. Additionally, we provide a detailed protocol for an in vitro assay of Coenzyme A disulfide reductase (CoADR), using the synthesized CoA-SS-CoA as a substrate.

Chemoenzymatic Synthesis of Coenzyme A Disulfide (CoA-SS-CoA)

This method provides a gram-scale synthesis of CoA-SS-CoA using standard laboratory equipment. The strategy involves the synthesis of the symmetrical disulfide of pantetheine (pantethine), which circumvents the need for protecting the reactive sulfhydryl group and minimizes the formation of oxidation byproducts. Subsequently, a cascade of three enzymatic reactions converts pantethine to CoA-SS-CoA.

Diagram of the Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of CoA disulfide.

Experimental Protocol: Synthesis of Pantethine

This protocol is adapted from methods that utilize the coupling of pantothenic acid and cystamine.

-

Activation of Pantothenic Acid:

-

Dissolve D-pantothenic acid calcium salt (1 equivalent) in an appropriate anhydrous solvent (e.g., dimethylformamide).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours to form the activated pantothenate ester.

-

-

Coupling with Cystamine:

-

In a separate flask, dissolve cystamine dihydrochloride (0.5 equivalents) in the same anhydrous solvent and neutralize with a base like triethylamine (2 equivalents).

-

Add the cystamine solution to the activated pantothenate ester mixture.

-

Stir the reaction overnight at room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Remove the solvent under reduced pressure.

-

The crude pantethine can be purified by silica gel chromatography. However, for many applications, the crude product can be carried forward to the enzymatic step after a simple extraction.

-

Experimental Protocol: Enzymatic Synthesis of CoA-SS-CoA

This protocol utilizes the enzymes of the CoASH salvage pathway which have been shown to accept the disulfide form of their substrates.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

-

10 mM MgCl₂

-

10 mM ATP

-

5 mM Pantethine (from the previous step)

-

-

Add the three enzymes of the CoA salvage pathway:

-

Pantetheine Kinase (PanK)

-

Phosphopantetheine Adenylyltransferase (PPAT)

-

Dephospho-CoA Kinase (DPCK) (Note: The enzymes can be obtained from commercial sources or expressed and purified from recombinant E. coli.)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC. Complete conversion can take several hours (e.g., 2-4 hours).

-

-

Purification of CoA-SS-CoA:

-

The final product, CoA-SS-CoA, can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC) or membrane filtration.

-

Quantitative Data for CoA-SS-CoA Synthesis

| Parameter | Value | Reference |

| Typical Yield (Enzymatic) | ~2 mM (1.5 g/L) in a 0.1 mL system | |

| Purity (after HPLC) | >95% |

In Vitro Assay for Coenzyme A Disulfide Reductase (CoADR)

Coenzyme A disulfide reductase (CoADR) is a flavoprotein that catalyzes the NADPH-dependent reduction of CoA-SS-CoA to CoASH. This enzyme is found in organisms like Staphylococcus aureus that use a CoA-based thiol/disulfide redox system instead of the more common glutathione-based system.

Signaling Pathway: Role of CoADR in Redox Homeostasis

Caption: Role of CoADR in maintaining CoA redox balance.

Experimental Protocol: CoADR Activity Assay

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM EDTA.

-

NADPH Solution: 10 mM NADPH in assay buffer. Prepare fresh.

-

CoA-SS-CoA Solution: 10 mM CoA-SS-CoA (synthesized as described above) in assay buffer.

-

CoADR Enzyme: Purified CoADR from S. aureus or a recombinant source.

-

-

Assay Procedure:

-

Set up a 1 mL reaction in a quartz cuvette.

-

Add the following to the cuvette:

-

880 µL of Assay Buffer

-

100 µL of 1 mM NADPH (final concentration 100 µM)

-

10 µL of CoADR enzyme solution (concentration to be optimized for a linear rate)

-

-

Mix by gentle inversion and incubate at 25°C for 2 minutes to record the background rate of NADPH oxidation.

-

Initiate the reaction by adding 10 µL of 10 mM CoA-SS-CoA (final concentration 100 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

-

One unit of CoADR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Quantitative Data for CoADR Assay

The following kinetic parameters have been reported for CoADR from S. aureus.

| Parameter | Value | Reference |

| Substrate | ||

| CoA disulfide (CoA-SS-CoA) | Km = 11 µM | |

| NADPH | Km = 2 µM | |

| Enzyme Characteristics | ||

| pH Optimum | 7.5 - 8.0 | |

| Subunit Molecular Weight | 49 kDa |

Application in Studying Protein CoAlation

Protein CoAlation is a post-translational modification where CoASH forms a disulfide bond with a cysteine residue on a protein, particularly under conditions of oxidative stress. This modification can protect protein thiols from irreversible oxidation. CoA-SS-CoA can be used in in vitro assays to study the reverse reaction, deCoAlation, or to investigate its potential role in non-enzymatic CoAlation.

Experimental Workflow for In Vitro CoAlation/deCoAlation Assay

Caption: Workflow for studying protein CoAlation.

Conclusion

The chemoenzymatic synthesis of Coenzyme A disulfide provides a stable and reliable reagent for a variety of in vitro applications. The detailed protocols provided herein for its synthesis and use in a Coenzyme A disulfide reductase assay offer researchers a practical guide to incorporating this important molecule into their studies. The stability of CoA-SS-CoA compared to CoASH makes it an invaluable tool for investigating redox biology, enzyme kinetics, and the emerging field of protein CoAlation.

References

Application Note: Separation of Coenzyme A and Coenzyme A Disulfide by High-Performance Liquid Chromatography

Abstract

This application note details a robust method for the separation and quantification of Coenzyme A (CoA) and its oxidized disulfide form, Coenzyme A Disulfide (CoA-S-S-CoA), using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is crucial for researchers, scientists, and drug development professionals studying cellular metabolism, oxidative stress, and related pathological conditions. The protocol provides a comprehensive guide for sample preparation from biological tissues, detailed HPLC parameters, and expected quantitative data.

Introduction

Coenzyme A is a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. Under conditions of oxidative stress, the free sulfhydryl group of CoA can be oxidized to form a disulfide, CoA-S-S-CoA. The ratio of reduced CoA to its oxidized disulfide form is a critical indicator of the cellular redox state. Accurate measurement of both species is essential for understanding the biochemical consequences of oxidative stress and for the development of therapeutic interventions. This application note presents a validated HPLC method for the baseline separation of CoA and CoA-S-S-CoA, enabling their precise quantification in biological samples.

Experimental Protocols

Sample Preparation from Biological Tissue

To prevent the artificial oxidation of CoA during sample processing, it is imperative to handle samples quickly and on ice. The use of a thiol-alkylating agent, such as N-ethylmaleimide (NEM), is recommended to protect the free sulfhydryl group of CoA.

Materials:

-

Tissue sample (e.g., liver, heart)

-

Liquid nitrogen

-

N-ethylmaleimide (NEM) solution (100 mM in ethanol)

-

Perchloric acid (PCA), 5% (v/v), ice-cold

-

Potassium carbonate (K2CO3), 3 M, for neutralization

-

Phosphate buffer (pH 7.0)

-

Centrifuge capable of 14,000 x g at 4°C

-

Syringe filters (0.22 µm)

Procedure:

-

Excise tissue samples and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue (typically 50-100 mg).

-

In a pre-chilled homogenizer, add the frozen tissue and 10 volumes of ice-cold 5% PCA containing 10 mM NEM.

-

Homogenize the tissue thoroughly while keeping the sample on ice.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Neutralize the acidic extract by adding 3 M K2CO3 dropwise until the pH reaches 6.0-7.0. Monitor the pH carefully.

-

Let the sample stand on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The separation is achieved using a reverse-phase C18 column with a gradient elution program.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Data acquisition and analysis software.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 100 mM Potassium Phosphate, pH 4.0 |

| Mobile Phase B | 100% Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Data Presentation

The following table summarizes the expected retention times for CoA and CoA-S-S-CoA under the specified HPLC conditions. These values may vary slightly depending on the specific HPLC system and column used.

| Analyte | Expected Retention Time (min) |

| Coenzyme A (CoA) | ~ 8.5 |

| CoA-S-S-CoA | ~ 15.2 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol, from sample preparation to data analysis.

Caption: Experimental workflow for the extraction and HPLC analysis of CoA and CoA-S-S-CoA.

Oxidative Stress and CoA Disulfide Formation

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of the free thiol group in Coenzyme A, resulting in the formation of CoA disulfide. This process is part of a broader cellular response to oxidative damage.

Caption: Formation of CoA disulfide and protein CoAlation under oxidative stress.

Conclusion